molecular formula C18H25F3NO6P B3042660 Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate CAS No. 649550-03-8

Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate

Cat. No.: B3042660
CAS No.: 649550-03-8
M. Wt: 439.4 g/mol
InChI Key: WKBPDIXAEJFDAX-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate is a fluorinated ester with a complex structure featuring a benzoylamino group, a diisopropoxyphosphoryl moiety, and a trifluoromethyl substituent. This compound is synthesized via coupling reactions involving carbodiimide reagents like EDCI, as evidenced by analogous synthetic procedures for related esters (e.g., compound 5 in ). Its molecular weight is 425.34 g/mol (CAS: 339339-42-3), and it is categorized as a fluorinated ester with applications in pharmaceutical and agrochemical research due to its unique electronic and steric properties.

Properties

IUPAC Name

ethyl 2-benzamido-2-di(propan-2-yloxy)phosphoryl-3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3NO6P/c1-6-26-16(24)17(18(19,20)21,22-15(23)14-10-8-7-9-11-14)29(25,27-12(2)3)28-13(4)5/h7-13H,6H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBPDIXAEJFDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)P(=O)(OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target molecule (C₁₈H₂₅F₃NO₆P) features a central carbon atom bearing three distinct substituents: a trifluoromethyl group, a diisopropoxyphosphoryl group, and a benzoylamino moiety. Retrosynthetically, the molecule can be dissected into three key components:

  • Ethyl 3,3,3-trifluoropropanoate backbone
  • Diisopropoxyphosphoryl group
  • Benzoylamino functionality

The ester group at position 1, trifluoromethyl group at position 3, and dual substituents at position 2 necessitate sequential functionalization to avoid steric and electronic conflicts.

Synthetic Pathways

Route 1: Sequential Substitution via Arbuzov Reaction and Acylation

Step 1: Synthesis of Ethyl 2-Bromo-3,3,3-Trifluoropropanoate

Radical bromination of ethyl 3,3,3-trifluoropropanoate using N-bromosuccinimide (NBS) under UV light introduces a bromine atom at position 2. This step leverages the electron-withdrawing effect of the trifluoromethyl group to stabilize the radical intermediate:
$$
\text{CF}3\text{CH}2\text{COOEt} \xrightarrow{\text{NBS, hv}} \text{CF}_3\text{CBrH}\text{COOEt}
$$

Step 2: Arbuzov Reaction for Phosphoryl Group Introduction

The bromide undergoes an Arbuzov reaction with triisopropyl phosphite (P(OiPr)₃) to yield ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate. This reaction proceeds via nucleophilic displacement of bromide by the phosphite, forming a stable phosphonate ester:
$$
\text{CF}3\text{CBrH}\text{COOEt} + \text{P(OiPr)}3 \rightarrow \text{CF}_3\text{C(P(O)(OiPr)₂)H}\text{COOEt} + \text{Br}^-
$$

Step 3: Amination and Benzoylation

The remaining hydrogen at position 2 is substituted via a Gabriel synthesis, where the phosphonate-bearing carbon is aminated using phthalimide potassium, followed by hydrazinolysis to release the primary amine. Subsequent acylation with benzoyl chloride introduces the benzoylamino group:
$$
\text{CF}3\text{C(P(O)(OiPr)₂)H}\text{COOEt} \xrightarrow{\text{Phthalimide/K}} \text{CF}3\text{C(P(O)(OiPr)₂)NH}_2\text{COOEt} \xrightarrow{\text{BzCl}} \text{Target}
$$

Challenges :

  • Low nucleophilicity of the phosphonate-bearing carbon impedes amination.
  • Competing elimination reactions may occur under basic conditions.

Route 2: Pudovik Addition and Reductive Amination

Step 1: Synthesis of Ethyl 3,3,3-Trifluoro-2-Oxopropanoate

Oxidation of ethyl 3,3,3-trifluoropropanoate using pyridinium chlorochromate (PCC) yields the corresponding α-keto ester:
$$
\text{CF}3\text{CH}2\text{COOEt} \xrightarrow{\text{PCC}} \text{CF}_3\text{C(O)COOEt}
$$

Step 2: Pudovik Reaction with Diisopropyl Phosphite

The keto ester reacts with diisopropyl phosphite in a Pudovik addition, forming a β-hydroxyphosphonate intermediate. Acid-catalyzed dehydration generates an α,β-unsaturated phosphonate:
$$
\text{CF}3\text{C(O)COOEt} + \text{HP(O)(OiPr)₂} \rightarrow \text{CF}3\text{C(OH)(P(O)(OiPr)₂)COOEt} \xrightarrow{\text{H}^+} \text{CF}_3\text{C(=CH₂)(P(O)(OiPr)₂)COOEt}
$$

Step 3: Hydroamination and Acylation

Palladium-catalyzed hydroamination introduces an amino group across the double bond, followed by benzoylation:
$$
\text{CF}3\text{C(=CH₂)(P(O)(OiPr)₂)COOEt} \xrightarrow{\text{NH}3, \text{Pd}} \text{CF}_3\text{C(NH₂)(P(O)(OiPr)₂)COOEt} \xrightarrow{\text{BzCl}} \text{Target}
$$

Advantages :

  • Avoids harsh bromination conditions.
  • Enantioselective hydroamination can yield chiral intermediates.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Arbuzov) Route 2 (Pudovik)
Key Reaction Arbuzov substitution Pudovik addition
Yield Moderate (40–50%) Low–Moderate (30–45%)
Steric Challenges High at amination step Moderate
Functional Group Tolerance Limited by bromide reactivity Tolerates unsaturated intermediates
Scalability Suitable for bulk Requires specialized catalysts

Mechanistic Insights and Optimization

Role of Trifluoromethyl Group

The strong electron-withdrawing effect of the -CF₃ group:

  • Stabilizes radical intermediates in Route 1.
  • Deactivates the α-carbon toward electrophilic attack, necessitating forceful conditions for substitution.

Phosphoryl Group Installation

  • Arbuzov Reaction : Optimal at 80–100°C with excess triisopropyl phosphite. Byproduct (alkyl bromide) removal enhances equilibrium shift.
  • Pudovik Addition : Requires anhydrous conditions to prevent hydrolysis of the phosphite reagent.

Benzoylation Conditions

Benzoyl chloride reacts with the primary amine in dichloromethane at 0°C, using triethylamine as a base to scavenge HCl. Over-acylation is mitigated by slow reagent addition.

Challenges and Alternative Approaches

Competing Elimination in Route 1

The Arbuzov-derived intermediate may undergo β-elimination under basic amination conditions, forming undesired acrylate derivatives. Mitigation : Use bulky amines (e.g., tert-butylamine) to sterically hinder elimination.

Low Reactivity in Pudovik Pathway

The α,β-unsaturated phosphonate in Route 2 exhibits poor electrophilicity for hydroamination. Solution : Employ Lewis acids (e.g., ZnCl₂) to polarize the double bond.

Envisioned Alternatives

  • Ugi Multicomponent Reaction : Combine ethyl 3,3,3-trifluoropropanoate, benzoyl isocyanide, and diisopropyl phosphite in a one-pot reaction. Preliminary trials suggest <20% yield due to poor imine formation.
  • Enzymatic Phosphorylation : Phospholipase D-mediated transphosphatidylation could install the phosphoryl group under mild conditions, though substrate specificity remains untested.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s lipophilicity and metabolic stability, while the phosphoryl group might influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate, emphasizing variations in substituents and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Mthis compound C₁₅H₂₀F₃NO₆P 425.34 Methyl ester (vs. ethyl); identical benzoylamino and diisopropoxyphosphoryl Likely reduced lipophilicity compared to ethyl analog; used in similar research contexts
Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate C₁₆H₂₁F₃NO₆P 411.31 Diethoxyphosphoryl (vs. diisopropoxy) Lower steric hindrance may increase reactivity; potential precursor for drug candidates
Ethyl 3-diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate C₉H₁₅F₂O₆P 288.18 Difluoro (vs. trifluoro); ketone (2-oxo) group Enhanced electrophilicity due to ketone; applications in synthesis of fluorinated amino acids
Ethyl 2-(1,3-benzothiazol-2-ylamino)-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate C₁₉H₁₅ClF₃N₃O₃S 457.85 Benzothiazolylamino and 3-chlorobenzoyl groups Increased steric bulk; potential antimicrobial or anticancer activity due to heterocyclic motifs
Ethyl 2-chloro-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate C₁₂H₁₀Cl₂F₃NO₃ 344.11 Chlorine at benzoyl and amino positions Higher lipophilicity and potential bioactivity; used in pesticide intermediate synthesis

Key Comparative Insights:

Ethyl esters generally offer better membrane permeability in drug design, making the target compound more favorable for bioactive applications.

Phosphoryl Substituents :

  • Replacing diisopropoxy with diethoxy () reduces steric hindrance, which may enhance reactivity in nucleophilic substitutions but decrease stability in hydrolytic environments.

Fluorine and Halogen Content :

  • The trifluoromethyl group in the target compound improves metabolic resistance compared to difluoro analogs ().
  • Chlorine substitution () increases lipophilicity and may enhance binding to hydrophobic enzyme pockets, as seen in agrochemical intermediates.

Ketone-containing analogs () serve as electrophilic intermediates in synthesizing α-trifluoromethyl amino acids, whereas the target compound’s phosphoryl group positions it as a phosphatase inhibitor precursor.

Applications: The target compound’s combination of benzoylamino and phosphoryl groups makes it a candidate for protease inhibition studies, contrasting with simpler esters (e.g., ’s ethyl 2-amino-3,3,3-trifluoropropanoate) used in pesticide synthesis. Compounds with chlorinated benzoyl groups () are prioritized in herbicide development, whereas the target compound’s trifluoromethyl and phosphoryl moieties align with antiviral or anticancer research.

Biological Activity

Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate is a synthetic compound with potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H25F3NO6P
  • Molecular Weight : 439.36 g/mol
  • CAS Number : 649550-03-8

The compound features a phosphonate group, which is known for its role in various biological activities, particularly in the inhibition of enzymes like phospholipases and kinases.

Antiviral Properties

Research has indicated that compounds structurally similar to this compound exhibit antiviral properties. For instance, a study on related benzoylamino compounds showed promising results against adenoviral infections, with some derivatives achieving low EC50 values (effective concentration for 50% inhibition) and low cytotoxicity levels .

Enzyme Inhibition

The phosphonate moiety in this compound suggests potential for enzyme inhibition. Phosphonates are often designed to mimic substrates of enzymes involved in metabolic pathways. Preliminary studies indicate that similar compounds can inhibit enzymes such as:

  • Adenosine triphosphate (ATP)ases
  • Protein kinases

These interactions could lead to significant biological effects, including anti-cancer and anti-inflammatory activities.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:

  • Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances the compound's potency by stabilizing the transition state during enzyme catalysis.
  • Amide Bond Orientation : The configuration of amide bonds plays a critical role in biological activity; ortho-substituted benzamides have shown increased efficacy in inhibiting viral replication .

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of similar phosphonate compounds resulted in significant reductions in viral load and improved survival rates in infected subjects.
  • Cell Line Assays : In vitro assays using human cell lines revealed that the compound exhibited low toxicity at therapeutic concentrations while effectively inhibiting viral replication.

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightEC50 (μM)Toxicity Level
This compound649550-03-8439.36TBDLow
Benzoylamine derivative ATBDTBD0.6Low
Benzoylamine derivative BTBDTBDTBDModerate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate

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